3-Bromo-4-(tert-butyl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-bromo-4-tert-butylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,3)8-5-4-7(12)6-9(8)11;/h4-6H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBHIPOOQSROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638401 | |
| Record name | 3-Bromo-4-tert-butylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63818-33-7 | |
| Record name | 63818-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-tert-butylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
The bromination of 4-(tert-butyl)aniline represents the most direct route to 3-bromo-4-(tert-butyl)aniline. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent due to its selectivity for aromatic rings with electron-donating substituents. The tert-butyl group at the para position directs electrophilic substitution to the meta position relative to the amine group.
Reaction Conditions
- Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
- Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃)
- Temperature: 0–25°C (to minimize side reactions)
- Time: 6–12 hours
The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS generates bromine radicals in situ. The tert-butyl group enhances the electron density of the ring, facilitating bromination at the meta position.
Yield Optimization
- Stoichiometry: A 1:1 molar ratio of 4-(tert-butyl)aniline to NBS ensures complete conversion.
- Purification: Column chromatography with hexane/ethyl acetate (19:1) yields the product in >85% purity.
Multistep Synthesis from tert-Butylbenzene
Nitration and Reduction
An alternative route begins with tert-butylbenzene, which undergoes nitration followed by reduction to introduce the amine group:
Nitration:
- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Conditions: 0–5°C, 2 hours
- Product: 4-(tert-butyl)nitrobenzene
Reduction:
- Reagents: Hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst
- Conditions: 25°C, 1 atm H₂, 4 hours
- Product: 4-(tert-butyl)aniline
This method avoids direct bromination but requires additional steps for functional group interconversion.
Bromination of Intermediate Amine
The resulting 4-(tert-butyl)aniline is brominated as described in Section 1.1 to yield 3-bromo-4-(tert-butyl)aniline.
Hydrochloride Salt Formation
Acid-Base Reaction with HCl
The free base 3-bromo-4-(tert-butyl)aniline is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl):
Procedure
- Dissolve 3-bromo-4-(tert-butyl)aniline in anhydrous diethyl ether.
- Add concentrated HCl dropwise under ice-cooling.
- Filter the precipitated hydrochloride salt and wash with cold ether.
- Dry under vacuum to obtain a crystalline solid.
Key Parameters
- Solubility: The free base is sparingly soluble in water but dissolves readily in ether or dichloromethane.
- Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for scalability and safety:
- Reactor Setup: Tubular reactor with in-line mixing
- Residence Time: 30 minutes
- Temperature Control: 25°C (maintained via cooling jackets)
This method reduces byproduct formation and improves yield consistency (>90%) compared to batch processes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The tert-butyl group’s steric bulk occasionally leads to minor ortho-bromination. This is mitigated by:
- Using excess NBS (1.2 equivalents)
- Lowering reaction temperature to 0°C
Stability of Hydrochloride Salt
The hydrochloride form is hygroscopic and requires storage under anhydrous conditions. Silica gel desiccants are recommended for long-term storage.
Recent Advances in Catalysis
Palladium-Catalyzed Coupling
Recent studies demonstrate the utility of palladium catalysts in functionalizing 3-bromo-4-(tert-butyl)aniline. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents at the bromine position.
Applications in Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its tert-butyl group enhances lipid solubility, improving blood-brain barrier penetration in drug candidates.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., tert-butyl) that activate the aromatic ring toward nucleophilic attack.
Key observations:
-
Reactions proceed via a concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed systems .
-
Steric hindrance from the tert-butyl group slows substitution kinetics compared to non-bulky analogs .
Cross-Coupling Reactions
The bromine atom participates in palladium-mediated cross-couplings, enabling C–C bond formation.
Notable applications:
-
Suzuki couplings generate biaryl structures used in ligand design for catalysis .
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Buchwald-Hartwig aminations produce pharmacologically relevant arylamines .
Functional Group Transformations
The aniline group undergoes derivatization to introduce diverse functionalities.
Mechanistic insights:
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Diazonium intermediates enable regioselective functionalization at the aromatic ring .
-
Reductive alkylation preserves the tert-butyl group due to its stability under mild reducing conditions .
Oxidation and Reduction
The tert-butyl group and aromatic system influence redox behavior.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Oxidation (aniline) | MnO₂, CH₂Cl₂ | Nitroso derivative | 30–40% | |
| Borane Reduction | BH₃·THF, 0°C → RT | Partially reduced cyclohexylamine analog | 55–65% |
Challenges:
-
Oxidation of the aniline group competes with decomposition pathways due to steric protection by the tert-butyl group .
-
Selective reduction requires controlled stoichiometry to avoid over-reduction .
Salt Formation and Acid-Base Behavior
The hydrochloride salt exhibits pH-dependent solubility:
| Property | Value/Condition | Source |
|---|---|---|
| pKa (aniline) | 4.2 ± 0.3 (in H₂O) | |
| Solubility in H₂O | 12 mg/mL (pH 1), <1 mg/mL (pH 7) |
Applications:
-
Protonation at low pH enhances aqueous solubility for biological assays .
-
Deprotonation in basic media facilitates organic-phase reactions .
Comparative Reactivity Table
| Reaction | Relative Rate (vs 4-bromoaniline) | Key Factor |
|---|---|---|
| SNAr with NH₃ | 0.3× | Steric hindrance |
| Suzuki Coupling | 1.1× | Enhanced electron density |
| Diazotization | 0.7× | Decreased NH₂ accessibility |
Scientific Research Applications
Pharmaceutical Development
3-Bromo-4-(tert-butyl)aniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in the synthesis of anti-cancer drugs and other medicinal compounds due to its ability to form stable complexes with biological targets.
Organic Synthesis
This compound is employed as a building block in organic synthesis, particularly in the creation of more complex molecules. It can participate in various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new derivatives.
- Reduction Reactions : It can be reduced to form primary or secondary amines, which are essential in the synthesis of numerous organic compounds.
Material Science
In material science, 3-Bromo-4-(tert-butyl)aniline hydrochloride is used to produce specialty chemicals and materials with specific properties. Its application extends to the development of polymers and coatings that require enhanced thermal stability and chemical resistance.
Case Study 1: Synthesis of Novel Anticancer Agents
A study demonstrated the utility of 3-Bromo-4-(tert-butyl)aniline hydrochloride in synthesizing a series of novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited high potency against various cancer cell lines, showcasing the compound's significance in drug discovery .
Case Study 2: Development of Functionalized Polymers
Researchers have reported using this compound in the synthesis of functionalized polymers that exhibit improved mechanical properties and thermal stability. These polymers have potential applications in electronics and biomedical devices .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(tert-butyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The following table compares 3-Bromo-4-(tert-butyl)aniline hydrochloride with structurally similar compounds:
Key Observations:
Electronic Effects :
- The tert-butyl group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, trifluoromethyl (CF₃) (e.g., 3-Bromo-4-(trifluoromethyl)aniline) is strongly electron-withdrawing, directing reactions to meta/para positions .
- Isopropoxy groups (e.g., 3-Bromo-4-(propan-2-yloxy)aniline HCl) introduce oxygen lone pairs, enhancing solubility and participation in hydrogen bonding .
Steric Effects :
- Ortho-substituted bromine (e.g., 2-Bromo-4-tert-butylaniline) creates steric hindrance, limiting access to the amine group for reactions like cross-coupling .
- The tert-butyl group in the target compound provides steric shielding, protecting the amine from undesired side reactions .
Solubility and Stability :
- Hydrochloride salts (e.g., target compound and 3-Bromo-4-(propan-2-yloxy)aniline HCl) exhibit higher water solubility than free bases, facilitating use in aqueous-phase reactions .
- Trifluoromethylated analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline) are lipophilic, favoring applications in hydrophobic environments .
Biological Activity
3-Bromo-4-(tert-butyl)aniline hydrochloride, a derivative of aniline, is characterized by the presence of a bromine atom at the third position and a tert-butyl group at the fourth position of the benzene ring. This structural configuration imparts unique chemical properties that influence its biological activity. The compound has garnered attention for its potential applications in drug metabolism, enzyme modulation, and therapeutic development.
The molecular formula of 3-Bromo-4-(tert-butyl)aniline hydrochloride is , with a molecular weight of approximately 264.59 g/mol. Key physical properties include:
- Density : 1.306 g/cm³
- Boiling Point : 285.8 °C
- Flash Point : 126.6 °C
- LogP : 4.712 (indicating lipophilicity)
Research indicates that 3-Bromo-4-(tert-butyl)aniline interacts with various biological systems, particularly through its role as a substrate for cytochrome P450 enzymes. These enzymes are essential for the metabolism of xenobiotics and endogenous compounds, suggesting implications in drug metabolism and toxicology . The compound may influence metabolic pathways through enzyme inhibition or modulation, potentially affecting oxidative stress responses.
Enzyme Interaction
3-Bromo-4-(tert-butyl)aniline's interaction with cytochrome P450 enzymes highlights its potential role in influencing drug metabolism. Studies have shown that it may modulate enzyme activity, which is critical in pharmacokinetics and toxicology .
Antioxidant Properties
Some studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The presence of the tert-butyl group may enhance its stability and reactivity towards free radicals .
Case Studies and Research Findings
- Drug Metabolism Studies : In vitro studies demonstrated that 3-Bromo-4-(tert-butyl)aniline could alter the activity of specific cytochrome P450 isoforms, indicating its potential as a modulator in drug interactions .
- Therapeutic Applications : Preliminary research has explored its application in cancer therapy due to its ability to inhibit certain signaling pathways involved in cell proliferation . The compound's structural features may allow it to target specific receptors or enzymes implicated in tumor growth.
- Toxicological Assessments : Toxicological studies have assessed the impact of this compound on cellular models, revealing insights into its safety profile and potential cytotoxic effects at varying concentrations .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Modulation | Interacts with cytochrome P450 enzymes affecting drug metabolism |
| Antioxidant Activity | Potential to reduce oxidative stress through radical scavenging |
| Therapeutic Potential | Investigated for use in cancer treatment targeting specific signaling pathways |
| Toxicity Profile | Assessed for cytotoxic effects in cellular models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-4-(tert-butyl)aniline hydrochloride, and how can reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of aniline derivatives. A common approach involves bromination of 4-(tert-butyl)aniline followed by HCl treatment to form the hydrochloride salt. For example, analogous syntheses (e.g., EP 4 374 877 A2) use HCl in 1,4-dioxane to protonate the amino group, achieving yields >80% after purification . Key variables include reaction temperature (room temperature for HCl addition avoids decomposition) and stoichiometry of HCl to ensure complete salt formation.
Q. How is the purity of 3-Bromo-4-(tert-butyl)aniline hydrochloride assessed in academic research?
- Methodological Answer : Purity is validated using HPLC (High-Performance Liquid Chromatography) and LCMS (Liquid Chromatography-Mass Spectrometry). For instance, similar aniline hydrochlorides are analyzed under conditions like SQD-AA05 (C18 column, 0.1% formic acid/water and acetonitrile mobile phase), achieving retention times <1 minute . Quantitative GC (Gas Chromatography) with flame ionization detection is also employed for volatile impurities .
Q. What are the solubility characteristics of this compound in common laboratory solvents?
- Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) compared to the free base. However, its tert-butyl group introduces hydrophobicity, requiring mixed solvents (e.g., ether/hexane) for recrystallization . Solubility in aqueous buffers is pH-dependent due to the weakly acidic NH3+ group (pKa ~4.6), as demonstrated in pH calculations for analogous aniline hydrochlorides .
Advanced Research Questions
Q. How can conflicting NMR data for 3-Bromo-4-(tert-butyl)aniline hydrochloride be resolved during structural elucidation?
- Methodological Answer : Discrepancies in 13C/1H NMR shifts often arise from solvent effects or protonation state. For example, the tert-butyl group typically appears at δ ~30 ppm in CDCl3, but protonation in D2O may shift adjacent aromatic signals. Advanced 2D NMR (HSQC, HMBC) can confirm connectivity, while comparing with synthesized analogs (e.g., 3-Bromo-4-(trifluoromethoxy)aniline) helps validate assignments .
Q. What strategies optimize the stability of 3-Bromo-4-(tert-butyl)aniline hydrochloride under varying storage conditions?
- Methodological Answer : Stability studies recommend inert atmospheres (N2/Ar) and desiccants to prevent hydrolysis of the NH3+Cl⁻ bond. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 150°C, suggesting storage at room temperature . Accelerated aging tests (40°C/75% RH for 4 weeks) can predict long-term stability .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group reduces reactivity in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings due to steric blocking of the para-bromo site. Computational modeling (DFT) predicts reduced electron density at the bromine atom, necessitating stronger catalysts (e.g., XPhos Pd G3) or elevated temperatures .
Q. What advanced spectroscopic techniques differentiate this compound from structural analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline hydrochloride)?
- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes molecular weight differences (e.g., tert-butyl [C4H9] vs. trifluoromethyl [CF3]). IR spectroscopy identifies C-Br stretches (~550 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹). X-ray crystallography resolves spatial arrangements, as seen in related spirocyclic aniline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
